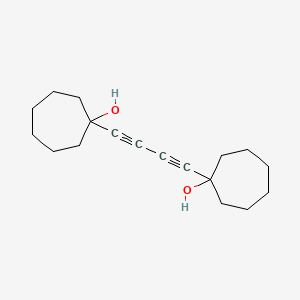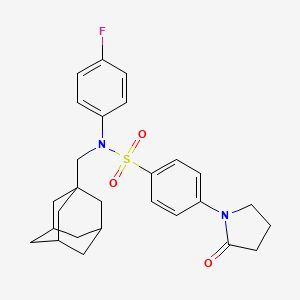![molecular formula C22H19N5O6 B11062835 8-nitro-3-(phenylcarbonyl)-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11062835.png)
8-nitro-3-(phenylcarbonyl)-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-BENZOYL-8-NITRO-2,3,4,4A-TETRAHYDRO-1H,2’H,6H-SPIRO[PYRAZINO[1,2-A]QUINOLINE-5,5’-PYRIMIDINE]-2’,4’,6’(1’H,3’H)-TRIONE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro connection between a pyrazinoquinoline and a pyrimidine ring, making it a subject of interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
The synthesis of 3-BENZOYL-8-NITRO-2,3,4,4A-TETRAHYDRO-1H,2’H,6H-SPIRO[PYRAZINO[1,2-A]QUINOLINE-5,5’-PYRIMIDINE]-2’,4’,6’(1’H,3’H)-TRIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazinoquinoline core: This can be achieved through the condensation of appropriate starting materials under acidic or basic conditions.
Introduction of the benzoyl and nitro groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.
Spirocyclization: The final step involves the formation of the spiro linkage, which can be facilitated by cyclization reactions under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
3-BENZOYL-8-NITRO-2,3,4,4A-TETRAHYDRO-1H,2’H,6H-SPIRO[PYRAZINO[1,2-A]QUINOLINE-5,5’-PYRIMIDINE]-2’,4’,6’(1’H,3’H)-TRIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its potential biological activities make it a candidate for studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Research is ongoing to explore its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It may be used in the development of new materials, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-BENZOYL-8-NITRO-2,3,4,4A-TETRAHYDRO-1H,2’H,6H-SPIRO[PYRAZINO[1,2-A]QUINOLINE-5,5’-PYRIMIDINE]-2’,4’,6’(1’H,3’H)-TRIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate how this compound exerts its effects at the molecular level.
Comparison with Similar Compounds
Similar compounds include other spiro compounds and derivatives of pyrazinoquinoline and pyrimidine. Some examples are:
Spiro[cyclohexane-1,2’-quinoline]: Another spiro compound with a different core structure.
8-Nitroquinoline: A simpler nitro-substituted quinoline derivative.
Benzoylpyrimidine: A compound with a benzoyl group attached to a pyrimidine ring.
Compared to these compounds, 3-BENZOYL-8-NITRO-2,3,4,4A-TETRAHYDRO-1H,2’H,6H-SPIRO[PYRAZINO[1,2-A]QUINOLINE-5,5’-PYRIMIDINE]-2’,4’,6’(1’H,3’H)-TRIONE is unique due to its spiro linkage and the combination of functional groups, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C22H19N5O6 |
|---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
3'-benzoyl-8'-nitrospiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline]-2,4,6-trione |
InChI |
InChI=1S/C22H19N5O6/c28-18(13-4-2-1-3-5-13)25-8-9-26-16-7-6-15(27(32)33)10-14(16)11-22(17(26)12-25)19(29)23-21(31)24-20(22)30/h1-7,10,17H,8-9,11-12H2,(H2,23,24,29,30,31) |
InChI Key |
CFZUBUQZSDXGJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(CN1C(=O)C3=CC=CC=C3)C4(CC5=C2C=CC(=C5)[N+](=O)[O-])C(=O)NC(=O)NC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-{1-[3-(acetylamino)phenyl]-2,5-dioxopyrrolidin-3-yl}piperidin-4-yl)-4-fluorobenzamide](/img/structure/B11062759.png)
![ethyl 6-(4-methoxyphenyl)-3-(trifluoromethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate](/img/structure/B11062767.png)
![N-(3,5-dimethylphenyl)-2-({4-methyl-5-[(2-oxo-4-phenylpyrrolidin-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11062781.png)

![5-{[3-(Ethoxycarbonyl)piperidin-1-yl]methyl}-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid](/img/structure/B11062789.png)
![3-(1,3-Benzodioxol-5-yl)-5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B11062793.png)
![3,6-dichloro-N-[2-(pyrrolidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B11062798.png)

![N-tetrazolo[1,5-b]pyridazin-6-ylethane-1,2-diamine](/img/structure/B11062815.png)
![4-cyclohexyl-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11062823.png)
![(4-Chlorophenyl){2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}methanone](/img/structure/B11062829.png)

![2-({[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}methyl)quinazolin-4(3H)-one](/img/structure/B11062846.png)
